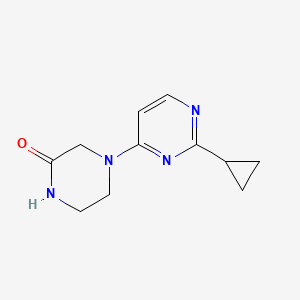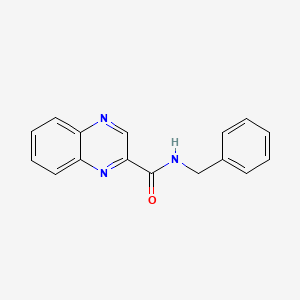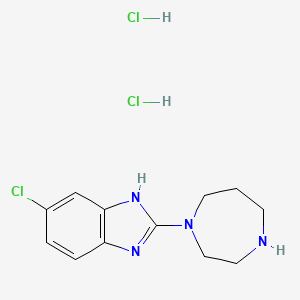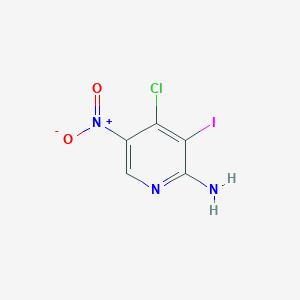![molecular formula C19H27NO3 B2611230 N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide CAS No. 2411318-30-2](/img/structure/B2611230.png)
N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide is a synthetic organic compound with a complex structure. This compound is characterized by the presence of an amide group, an ethyl-substituted phenyl ring, and a methoxy-substituted oxane ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-ethylbenzylamine with acryloyl chloride under basic conditions to form the intermediate N-[(2-ethylphenyl)methyl]prop-2-enamide.
Oxane Ring Introduction: The intermediate is then reacted with 4-methoxyoxan-4-ylmethyl chloride in the presence of a base such as sodium hydride to introduce the oxane ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the oxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide is utilized in several scientific research fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Methylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide
- N-[(2-Ethylphenyl)methyl]-N-[(4-ethoxyoxan-4-yl)methyl]prop-2-enamide
- N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]but-2-enamide
Uniqueness
N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of both an ethyl-substituted phenyl ring and a methoxy-substituted oxane ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
N-[(2-ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-4-16-8-6-7-9-17(16)14-20(18(21)5-2)15-19(22-3)10-12-23-13-11-19/h5-9H,2,4,10-15H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZWPERYPWZIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CN(CC2(CCOCC2)OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2611149.png)


![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2611153.png)
![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2611154.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)
![2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2611159.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)



![rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2611168.png)
